2-Cyclopentyl-2-ethoxyacetonitrile

Übersicht

Beschreibung

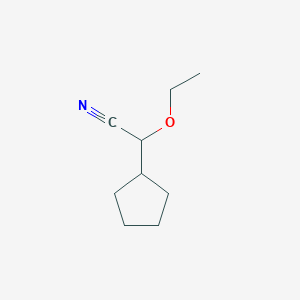

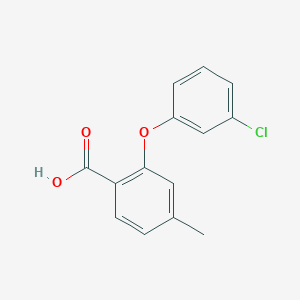

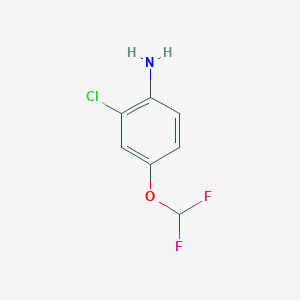

2-Cyclopentyl-2-ethoxyacetonitrile is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Cyclopentyl-2-ethoxyacetonitrile is 1S/C9H15NO/c1-2-11-9(7-10)8-5-3-4-6-8/h8-9H,2-6H2,1H3 . This indicates that the molecule consists of a cyclopentyl group and an ethoxyacetonitrile group.Physical And Chemical Properties Analysis

2-Cyclopentyl-2-ethoxyacetonitrile is a liquid at room temperature . Its boiling point is predicted to be 231.4±23.0 °C .Wissenschaftliche Forschungsanwendungen

COX-2 Inhibitors and Cancer Treatment

2-Cyclopentyl-2-ethoxyacetonitrile is closely related to the family of COX-2 inhibitors. Studies have shown that COX-2 inhibitors hold significant potential in cancer treatment. They are reported to reduce carcinogenesis by modulating various pathways, promoting apoptosis, and inhibiting angiogenesis. The use of COX-2 inhibitors in the prevention and treatment of cancers, such as head and neck cancers, is supported by in vitro studies and animal models. These inhibitors may represent an approach to chemoprevention of epithelial cancers, and their role in inhibiting tumor growth and metastasis has been validated by experimental models (Mohan & Epstein, 2003).

COX-2 and Prostaglandins in Articular Tissues

Another area of interest is the role of COX-2 inhibitors in articular tissues. COX-2 is upregulated in inflamed joint tissues and is responsible for elevated production of prostaglandin E2 (PGE2), which is involved in the inflammation, apoptosis, angiogenesis, and structural changes characterizing arthritic diseases. The selective inhibition of COX-2 provides relief from symptoms of osteoarthritis and rheumatoid arthritis, highlighting its therapeutic potential in managing arthritic diseases (Martel-Pelletier, Pelletier, & Fahmi, 2003).

COX-2 Inhibitors in Neuropsychiatric Disorders

COX-2 Inhibitors in Renal Toxicopathology

Therapeutic oligonucleotides, particularly those with 2'-methoxy-ethyl modifications, have shown nephrotoxicity related to the administration. Studies on antisense oligonucleotides (ASOs) have indicated that the renal effects of these agents in laboratory animals generally overpredict the effects in humans. Understanding the nephrotoxicity related to COX-2 inhibitors is crucial for developing safer treatment options (Engelhardt, 2016).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Zukünftige Richtungen

While specific future directions for 2-Cyclopentyl-2-ethoxyacetonitrile are not mentioned in the search results, it’s worth noting that similar compounds are being explored for their potential as green solvents . This suggests that there may be interest in exploring the properties and potential applications of 2-Cyclopentyl-2-ethoxyacetonitrile further.

Eigenschaften

IUPAC Name |

2-cyclopentyl-2-ethoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-11-9(7-10)8-5-3-4-6-8/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPLADNRFGTSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#N)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-2-ethoxyacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)

![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)

![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)